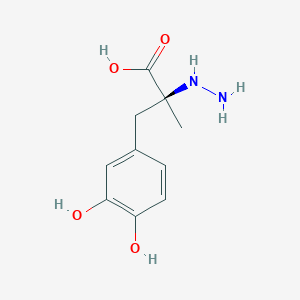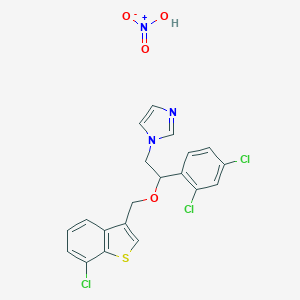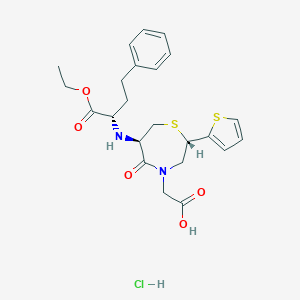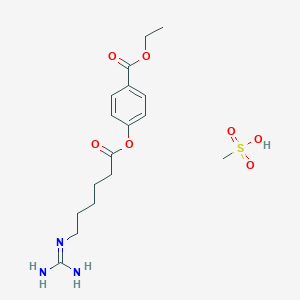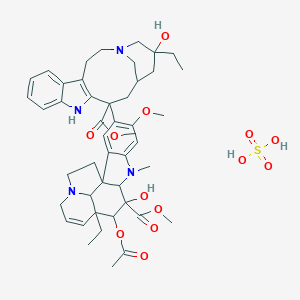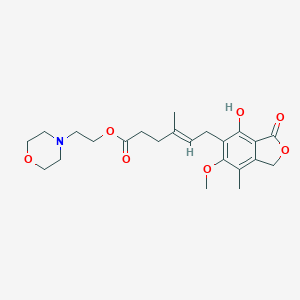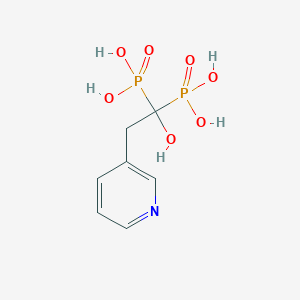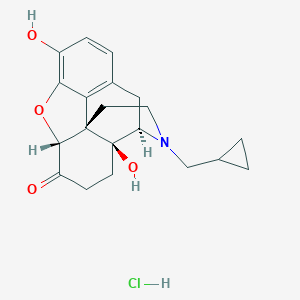
Almotriptan malate
Übersicht
Beschreibung
Almotriptan is a triptan medication primarily used for the treatment of migraine headaches. It was discovered and developed by Almirall and was patented in 1992, with approval for medical use granted in 2000 . Almotriptan is known for its high efficacy in alleviating the acute headache phase of migraine attacks, with or without aura .
Wissenschaftliche Forschungsanwendungen
Almotriptan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of triptans and their derivatives.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Extensively studied for its efficacy in treating migraines and its pharmacokinetic properties.
Wirkmechanismus
Almotriptan exerts its effects by binding with high affinity to serotonin 5-HT1B and 5-HT1D receptors . This binding leads to the vasoconstriction of cranial blood vessels, which helps redistribute blood flow and alleviate migraine symptoms. Almotriptan also inhibits the release of certain natural substances that cause pain, nausea, and other symptoms associated with migraines .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Almotriptan malate plays a crucial role in biochemical reactions by interacting with specific serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors . These receptors are G protein-coupled receptors that mediate vasoconstriction and inhibit the release of pro-inflammatory neuropeptides. This compound binds with high affinity to these receptors, leading to the inhibition of adenylate cyclase activity, which reduces cyclic AMP levels and subsequently decreases the release of neurotransmitters such as substance P and calcitonin gene-related peptide .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By activating the 5-HT1B and 5-HT1D receptors, this compound induces vasoconstriction of cranial blood vessels, which helps alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings, reducing inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its high affinity binding to the 5-HT1B and 5-HT1D receptors . Upon binding, it induces conformational changes in the receptors, leading to the activation of G proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing the release of neurotransmitters and neuropeptides. This compound also affects gene expression by modulating transcription factors involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces migraine symptoms without significant adverse effects . At higher doses, this compound can cause vasoconstriction in other vascular beds, leading to potential cardiovascular side effects . Toxicity studies have shown that excessive doses can result in adverse effects such as myocardial infarction and ischemia .
Metabolic Pathways
This compound is metabolized primarily by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes facilitate the oxidation and subsequent elimination of the compound. The metabolic pathways of this compound involve the formation of inactive metabolites that are excreted via the urine . The compound’s metabolism can be influenced by genetic polymorphisms in these enzymes, affecting its pharmacokinetics and efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target receptors in the brain . Transporters such as P-glycoprotein may also play a role in its cellular uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with its target receptors . The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, may also affect its localization and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Almotriptan can be synthesized through a series of chemical reactions. One common method involves the amine-aldehyde condensation and Friedel-Crafts acylation . The process typically includes the following steps:
Amine-aldehyde condensation: This step involves the reaction of an amine with an aldehyde to form an imine.
Friedel-Crafts acylation: The imine is then subjected to Friedel-Crafts acylation to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of almotriptan involves optimizing the synthetic route to ensure high yield and purity. The process often includes purification steps such as recrystallization and column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Almotriptan undergoes various chemical reactions, including:
Oxidation: Almotriptan can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the indole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of almotriptan .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
Comparison
Almotriptan is unique among triptans due to its high bioavailability and favorable side effect profile . It has similar efficacy to sumatriptan but with fewer adverse effects . Additionally, almotriptan’s pharmacokinetic properties, such as its half-life and metabolism, make it a preferred choice for many patients .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMJKQOLOHJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044289 | |
| Record name | Almotriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.21e-01 g/L | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction. | |
| Record name | Almotriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
154323-57-6, 181183-52-8 | |
| Record name | Almotriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154323-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almotriptan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almotriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almotriptan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Almotriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALMOTRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






